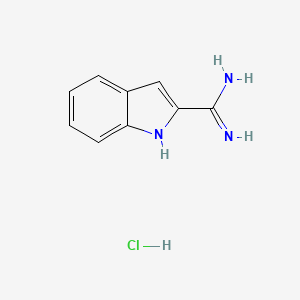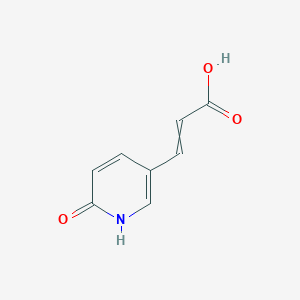
(2E)-3-(6-Hydroxypyridin-3-YL)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring with a ketone group at the 6-position and a propenoic acid moiety at the 3-position. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
The synthesis of (2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl nicotinate with m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature overnight . This reaction results in the formation of 3-(ethoxycarbonyl)pyridine 1-oxide, which can be further converted to the desired compound through subsequent reactions.
化学反应分析
(2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as m-CPBA and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyridine alcohol derivatives .
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-fibrotic activity, as it has shown to inhibit the expression of collagen and reduce hydroxyproline content in cell culture medium . In medicine, pyridine derivatives are known for their antimicrobial, antiviral, and antitumor properties, making (2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid a compound of interest for drug development .
作用机制
The mechanism of action of (2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . By inhibiting these enzymes, the compound can reduce collagen production and potentially alleviate fibrotic conditions. Additionally, its interaction with other molecular targets may contribute to its antimicrobial and antitumor activities.
相似化合物的比较
(2E)-3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid can be compared with other pyridine derivatives, such as 2-(pyridin-2-yl)pyrimidine and pyrido[2,3-d]pyrimidin-5-one derivatives . These compounds share similar structural features, such as the presence of a pyridine ring, but differ in their functional groups and biological activities. For example, 2-(pyridin-2-yl)pyrimidine derivatives have shown anti-fibrotic activity, while pyrido[2,3-d]pyrimidin-5-one derivatives exhibit antiproliferative and antimicrobial properties
属性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC 名称 |
3-(6-oxo-1H-pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1-5H,(H,9,10)(H,11,12) |
InChI 键 |
GPGCFLDKCNSBSH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC=C1C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



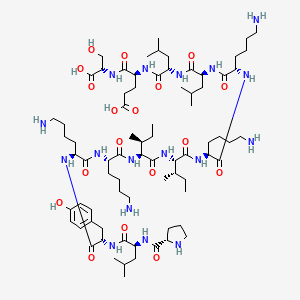

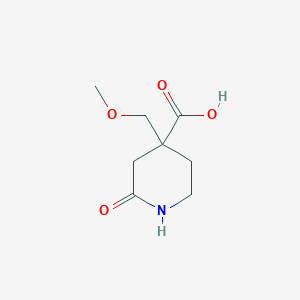

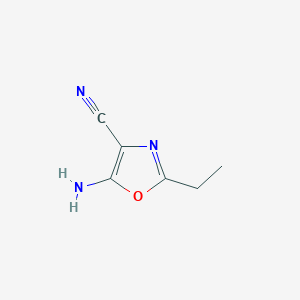

![3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
